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Introduction

Peptide T is an octapeptide that was first identified in 1986 by researchers Candace Pert and
Michael Ruff as a potential inhibitor of human immunodeficiency virus type 1 (HIV-1) entry into
host cells.[1] It is a synthetic peptide derived from a sequence within the V2 region of the HIV-1
envelope glycoprotein gp120.[2][3][4] This technical guide provides an in-depth overview of
Peptide T, its amino acid sequence, its origin within the HIV-1 gp120 protein, its mechanism of
action as a CCR5 antagonist, and detailed experimental protocols for its study.

Peptide T Sequence and Origin from HIV-1 gp120

Peptide T is an eight-amino-acid peptide with the following sequence:
H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH[5][6][7]

This sequence corresponds to amino acids 185-192 of the HIV-1 envelope glycoprotein gpl160,
the precursor to gp120 and gp41.[6] The designation "Peptide T" was given due to its high
threonine content.[3][4][7] A modified, more protease-resistant analog, D-ala'-peptide-T-amide
(DAPTA), has been used in many studies and clinical trials.[1][3]

The discovery of Peptide T was based on the hypothesis that a region of the viral envelope
protein gp120 would mimic a natural signaling peptide to bind to a host cell receptor.[3] This led
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to the identification of this specific octapeptide sequence within the V2 loop of gp120.

Mechanism of Action: CCR5 Antagonism and HIV-1
Entry Inhibition

Peptide T functions as a viral entry inhibitor by targeting the C-C chemokine receptor type 5
(CCRb5), a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host
cells.[2][3][4] R5-tropic viruses are the predominant strains found during the early and middle
stages of HIV infection.[8]

The entry of HIV-1 into a target cell is a multi-step process. Initially, the viral envelope protein
gp120 binds to the primary cellular receptor, CD4. This binding induces a conformational
change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is
CCRS5. The subsequent interaction between gp120 and CCRS5 triggers further conformational
changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the
entry of the viral core into the cell.

Peptide T and its analog DAPTA act as antagonists at the CCRS5 receptor.[3] They competitively
inhibit the binding of the gp120-CD4 complex to CCRS5, thereby blocking the final step required
for the entry of R5-tropic HIV-1 strains.[8] It is important to note that Peptide T shows little to no
inhibitory effect on HIV-1 strains that use the CXCR4 co-receptor (X4-tropic viruses).[2] This
selectivity for R5-tropic strains explains some of the early inconsistencies in in vitro studies
where lab-adapted, X4-tropic viral strains were used.[2][3]

Signaling Pathway

The binding of natural chemokine ligands (like RANTES, MIP-1a, and MIP-1(3) or the HIV-1
gp120 to CCR5 initiates a cascade of intracellular signaling events. As a G protein-coupled
receptor (GPCR), CCR5 activation leads to the dissociation of the heterotrimeric G protein into
its Ga and Gy subunits. These subunits then modulate the activity of various downstream
effectors, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-
activated protein kinases (MAPKSs). This signaling cascade ultimately regulates cellular
processes such as chemotaxis, inflammation, and calcium mobilization. By blocking the
interaction of gp120 with CCRS5, Peptide T prevents the initiation of these downstream signaling
events that can contribute to viral pathogenesis.
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Caption: CCR5 Signaling Pathway and Peptide T Inhibition.

Quantitative Data on Peptide T and its Analogs

The following tables summarize key quantitative data related to the activity of Peptide T and its
analog, DAPTA.

Table 1: Inhibition of gp120 Binding to CCR5 by DAPTA

HIV-1 gp120 Strain ICs0 (NM) Reference
Bal 0.06 [8]
CM235 0.32 [8]

Table 2: Antiviral Activity of Peptide T and DAPTA
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Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of Peptide T.

gp120-CCRS5 Binding Inhibition Assay

This assay is used to determine the ability of Peptide T to inhibit the binding of HIV-1 gp120 to
the CCRS5 co-receptor.

Materials:

Recombinant HIV-1 gp120 (R5-tropic strain, e.g., Bal)

e Soluble CD4 (sCD4)

o Cells expressing CCR5 (e.g., CCR5-transfected cell line or primary macrophages)

o Peptide T or its analogs at various concentrations

o Radiolabeled or fluorescently-labeled secondary antibody or ligand that detects gp120
e Binding buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)

e Wash buffer (e.g., cold PBS)
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 Scintillation counter or fluorescence plate reader
Procedure:

Cell Preparation: Harvest and wash CCR5-expressing cells. Resuspend the cells in binding
buffer to a final concentration of 1-5 x 10° cells/mL.

gp120-sCD4 Complex Formation: Pre-incubate recombinant gp120 with an equimolar
concentration of sCD4 in binding buffer for 30-60 minutes at room temperature to allow for
complex formation.

Inhibition Step: In a multi-well plate, add the CCR5-expressing cells. Then, add varying
concentrations of Peptide T or a vehicle control.

Binding Step: Add the pre-formed gp120-sCD4 complex to the wells containing the cells and
Peptide T.

Incubation: Incubate the plate for 1-2 hours at 4°C or room temperature with gentle agitation.

Washing: Wash the cells 3-5 times with cold wash buffer to remove unbound gp120-sCD4
complex. This can be done by centrifugation and resuspension or by using a filter plate.

Detection:

o If using radiolabeled gp120, measure the radioactivity of the cell pellet using a scintillation
counter.

o If using a labeled secondary antibody, incubate the cells with the antibody for 1 hour at
4°C, wash again, and then measure the signal (e.g., fluorescence) using a plate reader.

Data Analysis: Plot the percentage of inhibition of gp120 binding against the concentration of
Peptide T. Calculate the ICso value, which is the concentration of Peptide T that inhibits 50%
of the specific binding of the gp120-sCD4 complex to the cells.
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Caption: Workflow for gp120-CCR5 Binding Inhibition Assay.

HIV-1 Entryl/infection Inhibition Assay
This assay measures the ability of Peptide T to prevent the entry and subsequent infection of

target cells by R5-tropic HIV-1.

Materials:
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Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, primary CD4+ T cells, or
macrophages)

R5-tropic HIV-1 virus stock
Peptide T or its analogs at various concentrations
Cell culture medium

Reagents for measuring viral infection (e.g., luciferase assay substrate for TZM-bl cells, p24
ELISA kit)

Procedure:

Cell Plating: Plate the target cells in a multi-well plate and allow them to adhere (if
applicable).

Peptide Pre-incubation: Add varying concentrations of Peptide T or a vehicle control to the
cells and incubate for 30-60 minutes at 37°C.

Viral Infection: Add a known amount of R5-tropic HIV-1 to the wells.
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for viral entry.

Washing and Culture: Remove the virus- and peptide-containing medium and wash the cells
gently with fresh medium. Add fresh culture medium and continue to incubate for 48-72
hours.

Measurement of Infection:

o For TZM-bl cells (which express luciferase upon HIV-1 Tat expression), lyse the cells and
measure luciferase activity.

o For primary cells, collect the culture supernatant and measure the amount of HIV-1 p24
antigen using an ELISA kit.

Data Analysis: Plot the percentage of inhibition of viral infection against the concentration of
Peptide T. Calculate the ICso value.
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Calcium Flux Assay

This assay is used to determine if Peptide T can block the intracellular calcium mobilization

induced by CCR5 agonists, providing evidence of its antagonistic activity at the receptor.

Materials:

CCRS5-expressing cells

Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2)

Loading buffer (e.g., HBSS with 20 mM HEPES)

CCRS5 agonist (e.g., RANTES/CCL5 or MIP-13/CCL4)

Peptide T or its analogs

Fluorescence plate reader with kinetic reading capabilities or a flow cytometer

Procedure:

Cell Loading: Incubate the CCR5-expressing cells with the calcium-sensitive fluorescent dye
in loading buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

Washing: Wash the cells to remove excess dye.

Baseline Reading: Place the cell plate in the fluorescence reader or flow cytometer and
record the baseline fluorescence for a short period.

Peptide Addition: Add Peptide T or a vehicle control to the wells and continue recording the
fluorescence.

Agonist Stimulation: After a few minutes of incubation with Peptide T, add the CCR5 agonist
(e.g., RANTES) to the wells while continuously recording the fluorescence.

Data Analysis: The binding of the CCR5 agonist will induce a rapid increase in intracellular
calcium, which is detected as an increase in fluorescence. Analyze the kinetic data to
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determine if pre-incubation with Peptide T reduces or abolishes the calcium flux induced by
the CCR5 agonist.

Conclusion

Peptide T remains a significant molecule in the history of HIV research. Its discovery
highlighted the potential of targeting viral entry as a therapeutic strategy and paved the way for
the development of other entry inhibitors. This technical guide provides a comprehensive
overview of Peptide T, from its molecular origins to its mechanism of action and the
experimental approaches used to study its function. The provided data and protocols serve as
a valuable resource for researchers and drug development professionals working in the fields
of virology, immunology, and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16002156/
https://pubmed.ncbi.nlm.nih.gov/16002156/
https://www.benchchem.com/product/b15564134#peptide-t-sequence-and-its-origin-from-hiv-1-gp120
https://www.benchchem.com/product/b15564134#peptide-t-sequence-and-its-origin-from-hiv-1-gp120
https://www.benchchem.com/product/b15564134#peptide-t-sequence-and-its-origin-from-hiv-1-gp120
https://www.benchchem.com/product/b15564134#peptide-t-sequence-and-its-origin-from-hiv-1-gp120
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15564134?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

